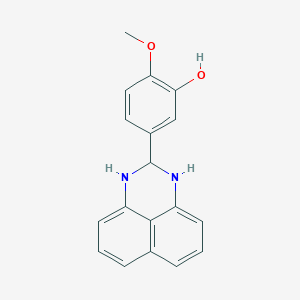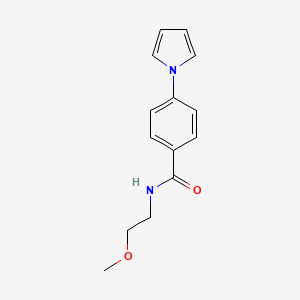![molecular formula C16H15Cl2NOS B4894741 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been found to inhibit the activity of the enzyme Aurora A kinase, which is involved in cell division. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer treatment.
作用机制
The mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves the inhibition of Aurora A kinase, which is a key regulator of cell division. This enzyme is overexpressed in many types of cancer, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to bind to the ATP-binding site of Aurora A kinase, thereby preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can sensitize cancer cells to radiation therapy, further enhancing its potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for Aurora A kinase, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer option for cancer treatment. However, one limitation of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase, which could enhance the efficacy of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide and its effects on cancer cells. Finally, there is potential for the use of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.
合成方法
The synthesis of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2-mercaptoethylamine to form the thiol intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. The synthesis of this compound has been described in detail in several research papers, and the purity and identity of the compound have been confirmed using various analytical techniques.
科学研究应用
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been extensively studied in cancer research, with several studies demonstrating its efficacy in inhibiting the growth of cancer cells. In particular, this compound has been shown to be effective against triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat. Other studies have also shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can inhibit the growth of prostate cancer cells and glioblastoma cells.
属性
IUPAC Name |
2-chloro-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-5-3-4-12(10-13)11-21-9-8-19-16(20)14-6-1-2-7-15(14)18/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDNLGIOBOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

